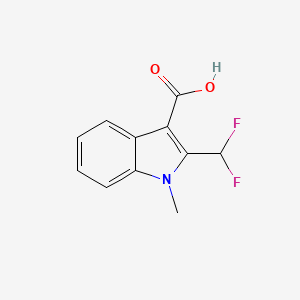

2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

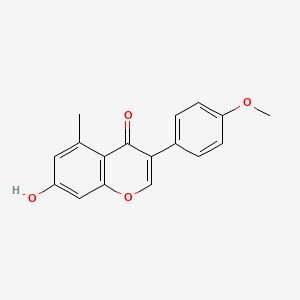

“2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester” is a type of organoboron compound. Organoboron compounds are widely used in organic synthesis due to their stability and functional group tolerance .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H17BF2O3 . It has a molecular weight of 270.08 .Chemical Reactions Analysis

Organoboron compounds like “this compound” are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis

The compound has a predicted density of 1.14±0.1 g/cm3 and a predicted boiling point of 332.6±42.0 °C .Applications De Recherche Scientifique

Synthesis and Polymer Applications

2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester, plays a pivotal role in the synthesis of hyperbranched polythiophenes, demonstrating its utility in the field of polymer chemistry. Segawa et al. (2013) have successfully prepared hyperbranched polythiophene with nearly 100% branching by utilizing a catalyst-transfer Suzuki–Miyaura coupling reaction, highlighting the ester's role in producing nearly defect-free polymers (Segawa, Higashihara, & Ueda, 2013). Similarly, Takagi et al. (2002) have applied the borylation-coupling sequence of the ester in the synthesis of unsymmetrical 1,3-dienes, showcasing its importance in creating complex molecular architectures (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

Advanced Material Development

Neilson et al. (2007) reported the use of a similar ester in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, indicating its significance in developing materials with tailored light emission properties, thus contributing to the advancement of photoluminescent materials (Neilson, Budy, Ballato, & Smith, 2007).

Novel Photoluminescent Properties

Shoji et al. (2017) discovered that simple arylboronic esters exhibit room-temperature phosphorescence, challenging the conventional understanding that phosphorescent organic molecules require heavy atoms. This finding, based on theoretical calculations and compound surveys, suggests that the photophysical properties of these esters could lead to new applications in organic electronics and photonics (Shoji et al., 2017).

Organic Synthesis and Catalysis

Zhang et al. (2017) and Nojima et al. (2016) have explored the catalytic capabilities of these esters, including their use in stereoselective borylation reactions and the synthesis of π-conjugated polymers with terminal boronic acid esters. These studies illustrate the ester's versatility in facilitating complex organic transformations and polymer syntheses (Zhang, Dai, Liu, & Cao, 2017); (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).

Mécanisme D'action

In Suzuki–Miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(17-5)7-10(15)11(9)16/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZHENCMSDHLGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2598636.png)

![Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2598637.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598644.png)

![3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2598646.png)

![1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2598648.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2598651.png)

![N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2598653.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B2598654.png)